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Abstract
AT-527, also known as bemnifosbuvir, is an orally bioavailable, double prodrug of a guanosine

nucleotide analog, 2'-fluoro-2'-C-methylguanosine-5'-monophosphate. Initially developed as a

potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) NS5B polymerase, its broad-

spectrum antiviral activity led to its investigation as a potential treatment for COVID-19. This

technical guide provides a comprehensive overview of the discovery, preclinical development,

and clinical evaluation of AT-527. It details the compound's unique dual mechanism of action

against SARS-CoV-2, its metabolic activation pathway, and a summary of its pharmacokinetic

and pharmacodynamic properties from in vitro and in vivo studies.

Introduction: From Hepatitis C to COVID-19
AT-527 was initially designed and developed by Atea Pharmaceuticals as a direct-acting

antiviral (DAA) for the treatment of chronic HCV infection.[1][2] It is the hemi-sulfate salt of AT-

511, a phosphoramidate prodrug that is metabolized intracellularly to its active triphosphate

form, AT-9010.[3][4] Preclinical studies demonstrated potent in vitro activity against all HCV

genotypes and a favorable safety profile, which supported its clinical development for HCV.[3]

With the emergence of the COVID-19 pandemic, the antiviral properties of AT-527 were

explored against SARS-CoV-2. The drug showed potent in vitro activity against several human

coronaviruses, including SARS-CoV-2, prompting its rapid advancement into clinical trials for
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the treatment of COVID-19. In October 2020, Atea Pharmaceuticals entered into a strategic

collaboration with Roche to co-develop AT-527 for COVID-19 globally. However, this

partnership was later terminated in November 2021 after the Phase 2 MOONSONG trial failed

to meet its primary endpoint.

Mechanism of Action
AT-527's active metabolite, AT-9010, exhibits a unique dual mechanism of action against the

SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is comprised of the nsp12

protein in complex with nsp7 and nsp8.

RNA Chain Termination: AT-9010 is incorporated into the growing viral RNA chain by the

RdRp. The 2'-fluoro and 2'-methyl modifications on the ribose sugar of AT-9010 cause steric

hindrance, preventing the correct alignment of the incoming nucleotide and leading to

immediate termination of RNA synthesis.

NiRAN Inhibition: AT-9010 also binds to the N-terminal nidovirus RdRp-associated

nucleotidyltransferase (NiRAN) domain of nsp12. This binding inhibits the essential

nucleotidyltransferase activity of the NiRAN domain, further disrupting viral replication.

This dual inhibition of both the polymerase and NiRAN active sites represents a novel

approach to targeting SARS-CoV-2 replication.

Metabolic Activation
AT-527 is a double prodrug that requires intracellular metabolic conversion to its active

triphosphate form, AT-9010. This multi-step process is crucial for the drug's activity as the final

triphosphate metabolite cannot readily cross cell membranes.

The putative metabolic pathway is as follows:

AT-527 (the hemi-sulfate salt) releases its free base, AT-511, upon dissolution.

AT-511 is hydrolyzed by cellular esterases such as cathepsin A (CatA) and/or

carboxylesterase 1 (CES1) to form an L-alanyl intermediate.
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This intermediate is then acted upon by histidine triad nucleotide-binding protein 1 (HINT1)

to yield the monophosphate metabolite.

Subsequent phosphorylation events, mediated by cellular kinases like guanylate kinase 1

(GUK1) and nucleoside diphosphate kinase (NDPK), convert the monophosphate to the

active triphosphate, AT-9010.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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